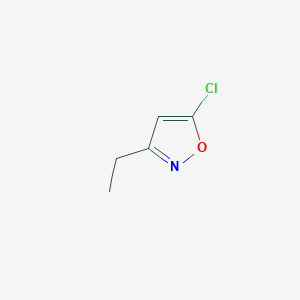

5-Chloro-3-ethyl-1,2-oxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-ethyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO/c1-2-4-3-5(6)8-7-4/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWWYIXQCCHMIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iv. Advanced Spectroscopic and Computational Studies on 5 Chloro 3 Ethyl 1,2 Oxazole and Its Analogues

Structural Elucidation Methodologies for Halogenated Oxazoles

The definitive identification and structural characterization of halogenated oxazoles, such as 5-Chloro-3-ethyl-1,2-oxazole, rely on a combination of advanced spectroscopic techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone technique. For a compound like this compound, ¹H NMR would reveal signals for the ethyl group protons and the single proton on the oxazole (B20620) ring. ¹³C NMR spectroscopy is used to identify all carbon atoms, with the carbon bearing the chlorine atom (C-5) showing a characteristic chemical shift. nih.gov Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning proton and carbon signals and confirming the connectivity of the ethyl group to the C-3 position of the oxazole ring. nih.gov For instance, an HMBC experiment would show a correlation between the methylene (B1212753) protons of the ethyl group and the C-3 carbon of the oxazole ring.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula. acs.org The presence of a chlorine atom is readily identified by the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio) in the mass spectrum.

X-ray Crystallography : When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.gov

Vibrational Spectroscopy (Infrared and Raman) : Infrared (IR) spectroscopy can identify functional groups and characteristic vibrations of the oxazole ring. The presence of the C-Cl bond and the C=N and N-O bonds within the ring would give rise to specific absorption bands. mdpi.com

Core Spectroscopy : Techniques like X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) provide detailed information about the electronic structure by probing the core-level electrons of the constituent atoms (carbon, nitrogen, oxygen, and chlorine). aip.orgosti.gov Theoretical calculations are often required to fully interpret these complex spectra. aip.org

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of oxazole derivatives at the molecular level, offering insights that complement experimental findings.

DFT calculations are widely used to optimize the molecular geometry and analyze the electronic structure of oxazole derivatives. nih.govirjweb.com Key parameters derived from these calculations include bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography. irjweb.com

The stability of these molecules is often assessed by examining the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uoa.grresearchgate.net A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. irjweb.com For 1,2-oxazole derivatives, the distribution of these frontier orbitals indicates the most likely sites for electrophilic and nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies for Unsubstituted Oxazole

| Parameter | Energy (eV) at B3LYP/6-311++g(2df,2p) |

| E(HOMO) | -9.7 eV |

| E(LUMO) | -0.6 eV |

| Energy Gap (ΔE) | 9.1 eV |

| Data derived from general DFT studies on the parent oxazole ring. nih.gov |

Substituents on the oxazole ring profoundly influence its electronic properties and reactivity. rsc.org In this compound, the chlorine atom at the C-5 position acts as an electron-withdrawing group through induction, while the ethyl group at the C-3 position is a weak electron-donating group.

Computational chemistry is instrumental in studying how oxazole derivatives interact with protons and metal ions. DFT calculations can predict the most likely site of protonation by comparing the energies of the various protonated forms. For azoles, the imino nitrogen atom is typically the most basic and thus the most favorable protonation site. mdpi.com The calculated pKa values can be correlated with experimental measurements from UV-Vis or NMR titration experiments. mdpi.comresearchgate.net

The interaction with metal ions is critical in the context of catalysis. For instance, palladium-catalyzed reactions are common for functionalizing azoles. acs.org Computational studies can model the interaction between the oxazole derivative and the metal center, elucidating the geometry of key intermediates and transition states that govern the reaction's outcome. acs.org Similarly, the potential for oxazoles to act as ligands in metal-organic frameworks for applications like gas capture has been explored, with calculations showing selective binding affinity for molecules like CO₂ over N₂. europa.eu

Computational Insights into Reaction Mechanisms and Selectivity

Computational modeling, particularly with DFT, is a powerful tool for understanding the mechanisms of reactions involving oxazoles. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway.

This approach has been used to:

Explain Regioselectivity : In reactions like cycloadditions, calculations can show why a particular isomer is formed preferentially by comparing the activation energies of the different possible pathways. acs.org

Elucidate Complex Rearrangements : For cascade reactions involving multiple steps, such as the thermal rearrangement of isoxazoles to oxazoles, DFT can identify the ancillary intermediates and transition states that connect them, providing a complete mechanistic picture. nih.gov

Guide Catalyst and Substrate Design : In catalyzed reactions, such as the palladium-catalyzed C-H functionalization of azoles, computational studies can reveal the role of the ligand in promoting key steps and help in the rational design of more efficient catalysts. acs.org Spin density analysis can pinpoint the most radical-susceptible positions on the oxazole ring in photocatalyzed reactions. acs.org

These computational insights are invaluable for predicting reactivity, optimizing reaction conditions, and designing new synthetic routes for compounds like this compound.

V. Strategic Role of 5 Chloro 3 Ethyl 1,2 Oxazole and Its Derivatives in Organic Synthesis

Building Block Chemistry for the Assembly of Complex Molecules

The structure of 5-Chloro-3-ethyl-1,2-oxazole makes it an ideal starting point for synthesizing more elaborate molecules, leveraging the inherent reactivity of the C5-chloro group and the stability of the oxazole (B20620) ring.

The 1,2-oxazole moiety is a key component in a variety of synthetic products and bioactive natural products. chemenu.com Halogenated oxazoles, such as this compound, are valuable intermediates for incorporating this ring system into larger, polycyclic structures. For instance, chloro nih.govresearchgate.netoxazoles are used in the synthesis of complex fused heterocyclic systems like pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govresearchgate.netoxazoles, which have been investigated for their potent antimitotic activity. acs.org The synthesis begins with a foundational ketone, which is elaborated and then cyclized with hydroxylamine (B1172632) hydrochloride to form the nih.govresearchgate.netoxazole ring. Subsequent chlorination provides the reactive handle needed for further synthetic steps. acs.org This demonstrates how the chloro-substituted oxazole serves as a critical stepping stone, enabling the assembly of novel and complex molecular frameworks.

Furthermore, functionalized 1,2-oxazole derivatives are employed as unnatural amino acid-like building blocks for creating diverse heterocyclic peptides and for the generation of chemical libraries used in drug discovery. nih.govbeilstein-journals.org

Beyond its role as a structural scaffold, 5-chloroisoxazoles can undergo ring-opening and rearrangement reactions to serve as reagents for functional group transformations. A notable example is the iron(II)-catalyzed isomerization of 5-chloroisoxazoles into 2H-azirine-2-carbonyl chlorides. mdpi.com These highly reactive intermediates are not typically isolated but are immediately treated with various nucleophiles in situ. This pathway provides efficient, room-temperature access to a range of functional groups:

Amides: Reaction with primary or secondary amines yields N-substituted-2H-azirine-2-carboxamides.

Esters and Thioesters: Reactions with alcohols or thiols produce the corresponding esters and thioesters.

Anhydrides: Treatment with carboxylic acids can form mixed anhydrides. mdpi.com

This transformation effectively converts the 5-chloro-1,2-oxazole core into an acylating agent, showcasing its utility in facilitating functional group interconversions under mild conditions. mdpi.com

Table 1: Functional Group Transformations via 5-Chloroisoxazole Isomerization

This table illustrates the conversion of a 5-chloroisoxazole starting material into various functional groups through a 2H-azirine-2-carbonyl chloride intermediate.

| Starting Material | Intermediate | Nucleophile | Resulting Functional Group | Product Class |

| 5-Chloroisoxazole | 2H-Azirine-2-carbonyl chloride | Amine (R₂NH) | Amide | N,N-disubstituted-2H-azirine-2-carboxamide |

| 5-Chloroisoxazole | 2H-Azirine-2-carbonyl chloride | Alcohol (R'OH) | Ester | 2H-azirine-2-carboxylate |

| 5-Chloroisoxazole | 2H-Azirine-2-carbonyl chloride | Thiol (R'SH) | Thioester | 2H-azirine-2-carbothioate |

| 5-Chloroisoxazole | 2H-Azirine-2-carbonyl chloride | Carboxylic Acid (R'COOH) | Anhydride | Mixed 2H-azirine-2-carboxylic anhydride |

Pathways to Diversely Substituted 1,2-Oxazole Derivatives

The generation of diverse 1,2-oxazole derivatives from a common precursor like this compound is a cornerstone of its synthetic utility. This is achieved primarily through functionalization of the core ring structure.

The 1,2-oxazole ring possesses distinct sites for chemical modification. While electrophilic aromatic substitution typically occurs at the C5 position, the presence of a chlorine atom at this site in this compound makes it prime for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org The chlorine atom can be displaced by a variety of N-, O-, and S-based nucleophiles, allowing for the introduction of amines, alkoxides, and thiolates at the C5 position. researchgate.net This direct displacement is a fundamental strategy for diversifying the core structure.

Additionally, deprotonation of the oxazole ring can occur, typically at the C2 position, creating a lithiated intermediate that can react with electrophiles. wikipedia.org However, the most synthetically powerful strategies for functionalizing the C5 position involve transition metal-catalyzed reactions.

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high precision. Palladium-catalyzed methods are particularly effective for the regioselective functionalization of halogenated heterocycles like this compound. nih.govorganic-chemistry.org

Direct C-H arylation allows for the coupling of an oxazole C-H bond with an aryl halide. In the case of the parent oxazole ring, complementary palladium-catalyzed methods have been developed to achieve high regioselectivity for either the C2 or C5 position by carefully selecting the solvent and phosphine (B1218219) ligand. nih.govorganic-chemistry.orgresearchgate.net C5 arylation is generally favored in polar solvents, which is directly relevant to derivatives like this compound where the chlorine atom serves as an excellent leaving group in classic cross-coupling reactions such as:

Suzuki Coupling: Reaction with arylboronic acids.

Stille Coupling: Reaction with organostannanes.

Heck Coupling: Reaction with alkenes.

These reactions provide a robust and highly regioselective pathway to 5-aryl or 5-alkenyl-1,2-oxazoles, which are difficult to access through other means. The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction conditions and achieving high yields. organic-chemistry.orgresearchgate.net This approach represents a powerful tool for building molecular complexity from the 5-chloro-1,2-oxazole core. rsc.org

Table 2: Overview of Palladium-Catalyzed C5-Arylation of Oxazoles

This table summarizes conditions that influence the regioselectivity of direct arylation on the oxazole ring, with implications for cross-coupling reactions at the C5 position of 5-chloro-1,2-oxazoles.

| Position | Favored Solvent | Ligand Type | Base | Mechanistic Pathway (Proposed) | Reference |

| C5-Arylation | Polar (e.g., DMA) | Specific Phosphines | Weaker Bases | Concerted Metalation-Deprotonation (CMD) | organic-chemistry.org |

| C2-Arylation | Nonpolar (e.g., Toluene) | Different Phosphines | Strong Bases (e.g., KOH) | Direct Deprotonation | organic-chemistry.org |

Application in Combinatorial Chemistry and Synthesis of Chemical Libraries

Combinatorial chemistry aims to rapidly synthesize large numbers of distinct but structurally related molecules, known as a chemical library, for high-throughput screening in drug discovery. The properties of this compound make it an excellent substrate for this purpose. nih.gov

The presence of the reactive C5-chloro group allows this single starting material to be subjected to a wide array of parallel reactions. By reacting aliquots of this compound with a diverse set of building blocks (e.g., different boronic acids in a Suzuki coupling array or various amines in SNAr reactions), a large library of 3-ethyl-5-substituted-1,2-oxazoles can be generated efficiently. researchgate.net

This approach is particularly valuable for creating focused libraries around the 1,2-oxazole scaffold to explore structure-activity relationships (SAR). Furthermore, such building blocks are suitable for advanced techniques like the generation of DNA-encoded chemical libraries, where heterocyclic compounds are synthesized and tagged with unique DNA identifiers for massive-scale screening against biological targets. nih.govbeilstein-journals.org The reliability and versatility of the reactions involving the C5-chloro group are key to its successful application in these high-throughput synthetic platforms.

Vi. Research on 5 Chloro 3 Ethyl 1,2 Oxazole Derivatives As Scaffolds in Drug Discovery and Agrochemicals

Design and Synthesis of 1,2-Oxazole-Based Scaffolds for Pharmacological Exploration

The design of 1,2-oxazole-based scaffolds is a cornerstone of modern medicinal chemistry, with the isoxazole (B147169) ring being a key component in many approved drugs. mdpi.comrsc.org The synthesis of these scaffolds often involves the construction of the heterocyclic ring from acyclic precursors. Common methods include the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. organic-chemistry.orgwikipedia.org

For the synthesis of 5-chloro-3-substituted-1,2-oxazoles, a frequent strategy involves the chlorination of an isoxazol-5(4H)-one intermediate. For instance, the reaction of ethyl 3-(4-nitrophenyl)-3-oxopropanoate with hydroxylamine hydrochloride can yield 3-(4-nitrophenyl)isoxazol-5(4H)-one. This intermediate is then chlorinated using an agent like phosphorus oxychloride to produce 5-chloro-3-(4-nitrophenyl)isoxazole. nih.gov This highlights a general pathway where the 3-substituent is established first, followed by cyclization and subsequent chlorination at the 5-position.

The development of novel synthetic methodologies continues to be an active area of research. For example, van Leusen oxazole (B20620) synthesis provides a route to 5-substituted oxazoles from aldehydes, which can then be further functionalized. nih.gov Such synthetic advancements are crucial for accessing a wider range of derivatives for pharmacological testing. researchgate.netacs.org

Table 1: Synthetic Methods for 1,2-Oxazole Derivatives

| Method | Description | Key Reagents | Reference |

| 1,3-Dipolar Cycloaddition | Reaction between a nitrile oxide and an alkyne to form the isoxazole ring. | Nitrile oxides, Alkynes | organic-chemistry.org |

| Hydroxylamine Cyclization | Reaction of hydroxylamine with a 1,3-diketone or its equivalent. | Hydroxylamine, 1,3-Diketones | wikipedia.org |

| Chlorination of Isoxazolones | Conversion of an isoxazol-5(4H)-one to a 5-chloroisoxazole. | Phosphorus oxychloride | nih.gov |

| van Leusen Reaction | Synthesis of oxazoles (an isomer of isoxazole) from aldehydes and TosMIC. | Aldehydes, TosMIC | nih.gov |

Structure-Activity Relationship (SAR) Studies of Halogenated 1,2-Oxazole Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For halogenated 1,2-oxazole derivatives, these studies focus on how the type and position of substituents on the isoxazole ring affect interactions with biological targets. researchgate.netresearchgate.net

Influence of Halogenation on Molecular Recognition and Binding Properties

Halogenation, particularly chlorination, can significantly impact a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and conformation. These changes, in turn, affect how the molecule recognizes and binds to its biological target. The introduction of a chlorine atom can enhance hydrophobic interactions within a binding pocket. acs.org

For instance, in a study on Hsp90 inhibitors, a 2-chloro substituent on a thiophene (B33073) ring linked to an isoxazole-related scaffold was found to maximize hydrophobic interactions, leading to a more than 50-fold increase in potency compared to the non-halogenated analog. acs.org This principle can be extrapolated to the 5-chloro group on the 1,2-oxazole ring, suggesting its potential to engage in favorable interactions within a protein's active site. The strategic placement of halogen atoms is a key tactic in rational drug design to improve potency and selectivity. rsc.org

Positional Isomerism and its Impact on Scaffold Utility

The arrangement of atoms within the heterocyclic ring and the position of substituents are critical for biological activity. Isomers of oxazole, such as 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373), have been shown to exhibit vastly different biological profiles. nih.gov In a study on Zika virus inhibitors, a 1,2,4-oxadiazole derivative showed good activity, while its 1,3,4-oxadiazole isomer was inactive. nih.gov

This highlights the importance of the specific arrangement of heteroatoms (nitrogen and oxygen) for molecular recognition. Similarly, the positional isomerism of substituents on the 1,2-oxazole ring itself is crucial. The placement of the ethyl group at the 3-position and the chloro group at the 5-position in 5-Chloro-3-ethyl-1,2-oxazole defines a specific three-dimensional shape and electronic profile that will dictate its utility as a scaffold for a particular biological target. acs.org

Development of 1,2-Oxazole Intermediates for Pharmaceutical Synthesis

The 1,2-oxazole ring is a valuable building block in the synthesis of more complex pharmaceutical agents. nih.govthepharmajournal.com The reactivity of the 5-chloro substituent in compounds like this compound makes it a versatile intermediate for introducing various functional groups through nucleophilic substitution reactions.

Recent research has demonstrated that 5-chloroisoxazoles can be converted into 2H-azirine-2-carbonyl chlorides, which are highly reactive intermediates. These can then be trapped with a variety of nucleophiles (N-, O-, or S-based) to form amides, esters, and thioesters of 2H-azirine-2-carboxylic acids, which are themselves valuable synthetic building blocks and possess biological activities. mdpi.com This transformation underscores the utility of 5-chloroisoxazoles as precursors to a diverse range of chemical entities for drug discovery programs. nih.govacs.org

Application in Agrochemical Research as Synthetic Intermediates

The principles of drug discovery, including the use of heterocyclic scaffolds, are also applied in the search for new agrochemicals, such as herbicides, fungicides, and insecticides. thepharmajournal.com The 1,2-oxazole ring is found in a number of commercially successful pesticides. Isoxaben, for example, is an herbicide that contains an isoxazole moiety. wikipedia.org

Vii. Emerging Trends and Future Research Directions in 1,2 Oxazole Chemistry

Advancements in Green Chemistry Approaches for 1,2-Oxazole Synthesis

The synthesis of 1,2-oxazoles is increasingly benefiting from the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. ijpsonline.comkthmcollege.ac.in This shift involves the use of environmentally benign solvents, alternative energy sources, and waste-derived catalysts to create more sustainable synthetic pathways. kthmcollege.ac.innih.gov

Key advancements in this area include:

Aqueous Media Synthesis : Researchers have developed methods for synthesizing 1,2-oxazole derivatives in water, which is considered the greenest solvent due to its non-toxic, inexpensive, and abundant nature. kthmcollege.ac.innih.gov For instance, a series of 5-arylisoxazole derivatives were synthesized by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine (B1172632) hydrochloride in aqueous media without any catalyst, offering high yields and an environmentally friendly procedure. nih.gov

Ultrasound-Assisted Synthesis : Sonochemistry has emerged as a powerful tool for accelerating organic reactions. preprints.org Ultrasound irradiation provides an energy-efficient method that can enhance reaction rates, improve yields, and reduce reaction times, often under milder conditions and sometimes eliminating the need for toxic catalysts. preprints.orgrsc.org This technique has been successfully applied to the synthesis of various isoxazole (B147169) derivatives, aligning with the goals of sustainable chemistry. preprints.org

Use of Benign Catalysts and Solvents : The development of greener protocols includes the use of novel catalytic systems. One example is the use of an agro-waste-derived catalyst, Water Extract of Orange Fruit Peel Ash (WEOFPA), in glycerol (B35011) for the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones. nih.gov This method avoids hazardous solvents and provides high yields, showcasing the potential of natural feedstock-derived materials in catalysis. nih.gov Similarly, amine-functionalized cellulose (B213188) has been used as a sustainable and efficient catalyst for the synthesis of isoxazol-5(4H)-one derivatives in aqueous conditions. mdpi.com

Table 1: Comparison of Green Synthesis Methods for 1,2-Oxazoles

| Method | Key Features | Advantages | Example Reaction | Reference(s) |

|---|---|---|---|---|

| Aqueous Media | Uses water as the reaction solvent. | Environmentally benign, high yields, easy work-up, often catalyst-free. | Synthesis of 5-arylisoxazoles from enaminones and hydroxylamine. | nih.gov |

| Ultrasonic Irradiation | Employs ultrasound to accelerate reactions. | Reduced energy consumption, shorter reaction times, milder conditions. | One-pot, three-component synthesis of 3-isopropylisoxazol-5(4H)-ones. | preprints.org |

| Agro-Waste Catalyst | Utilizes catalysts derived from agricultural waste (e.g., orange peel ash). | Eco-friendly, inexpensive, avoids hazardous solvents. | Condensation of hydroxylamine, ethyl acetoacetate, and aldehydes. | nih.gov |

| Ionic Liquids | Uses ionic liquids as reusable solvents. | Low volatility, high stability, can be reused multiple times without loss of yield. | One-pot van Leusen synthesis of oxazoles from TosMIC and aldehydes. | ijpsonline.comijpsonline.com |

Development of Novel Catalytic Systems for Efficient Oxazole (B20620) Functionalization

The functionalization of the 1,2-oxazole ring is crucial for synthesizing derivatives with diverse properties. A major focus in recent years has been the development of novel catalytic systems for direct C–H bond functionalization, which offers a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. beilstein-journals.orgscilit.com

Significant developments include:

Palladium-Catalyzed C–H Functionalization : Palladium catalysts are widely used for the direct arylation, alkenylation, and benzylation of oxazoles. beilstein-journals.orgthieme-connect.com For example, a method for the palladium-catalyzed direct C–H cleavage and cross-coupling of 1,3-oxazoles with air-stable aryl sulfamates has been reported, using a Pd(OAc)2 and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) catalyst system. thieme-connect.com More recently, a (XantPhos)Pd-catalyzed decarbonylative C–H functionalization of azoles with difluoromethyl anhydrides has been developed, allowing for the selective introduction of a CF2H group at the C(2)-position. acs.org

Copper-Catalyzed Reactions : Copper-based catalysts offer a cheaper and more abundant alternative to palladium for certain transformations. beilstein-journals.org Copper(I)-catalyzed direct arylation of 5-arylated oxazoles with aryl iodides has been achieved using triphenylphosphine (B44618) as a ligand and sodium carbonate as a base. beilstein-journals.org

Rhodium and Nickel Catalysis : Other transition metals are also being explored. Rhodium(I) catalyst systems have been shown to be versatile for the addition of heteroarenes to both alkenes and alkynes via C–H bond activation. mdpi.com Nickel catalysts, sometimes in synergy with a Lewis acid like aluminum, have been used for the regioselective C–H activation of related azoles. mdpi.com

Regioselective Functionalization : A significant challenge is controlling the site of functionalization on the oxazole ring. The development of TMP (tetramethylpiperidide) bases of magnesium and zinc (TMPMgCl·LiCl and TMPZnCl·LiCl) has enabled a general method for the synthesis of 2,4,5-trisubstituted oxazoles. acs.org By performing successive metalations, these reagents allow for the regioselective introduction of various electrophiles at different positions on the oxazole ring, which is typically difficult to achieve. acs.org

Table 2: Selected Catalytic Systems for 1,2-Oxazole Functionalization

| Catalyst System | Reaction Type | Position Functionalized | Substrates | Reference(s) |

|---|---|---|---|---|

| Pd(OAc)2 / dppe | Direct C-H Arylation/Alkenylation | C2 | Oxazoles, Aryl Sulfamates, Alkenyl Phosphates | thieme-connect.com |

| (XantPhos)Pd | Decarbonylative C-H Difluoromethylation | C2 | Benzoxazoles, Oxazoles, Thiazoles | acs.org |

| CuI / PPh3 | Direct C-H Arylation | C2 | 5-Arylated Oxazoles, Aryl Iodides | beilstein-journals.org |

| TMPMgCl·LiCl / TMPZnCl·LiCl | Regioselective Metalation | C5, C2, C4 | Unsubstituted Oxazole, Various Electrophiles | acs.org |

Integration of Advanced Computational Modeling for Predictive Chemistry and Material Science

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern 1,2-oxazole research. irjweb.com These theoretical calculations provide deep insights into the structural, electronic, and reactive properties of molecules, complementing experimental findings and guiding the design of new compounds and reactions. irjweb.comresearchgate.net

Applications of computational modeling in this field include:

Structural and Electronic Analysis : DFT calculations are used to determine the optimized molecular geometry, bond lengths, and bond angles of oxazole derivatives. irjweb.com This information helps in understanding the molecule's stability and steric properties. irjweb.com For example, DFT studies on N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine were used to calculate its optimized structure and predict its reactivity. irjweb.com

Reactivity Prediction : Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is employed to predict the chemical reactivity of oxazole compounds. irjweb.com The energy gap between the HOMO and LUMO can indicate the molecule's stability and susceptibility to reaction. irjweb.com Molecular Electrostatic Potential (MEP) maps are also generated to visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. irjweb.com

Mechanism Elucidation : Computational studies are crucial for understanding complex reaction mechanisms. DFT calculations have been used to investigate the photoinduced rearrangements of 1,2,4-oxadiazoles, rationalizing the competition between different reaction pathways by analyzing the stability of intermediates and transition states. nih.gov Similarly, theoretical studies on arene-fused 1,2-oxazole N-oxides have explored how the N-O dipole moment influences the aromatic character and reactivity profile of the fused ring system. researchgate.netuoa.gr

Exploration of New Reactivity Modes for Halogenated 1,2-Oxazoles in Synthetic Pathways

Halogenated 1,2-oxazoles, including 5-Chloro-3-ethyl-1,2-oxazole, are highly valuable synthetic intermediates. The halogen atom serves as a versatile handle for introducing a wide range of functional groups through various reactions, most notably transition-metal-catalyzed cross-coupling reactions. arkat-usa.orgresearchgate.net The position of the halogen on the oxazole ring dictates its reactivity. semanticscholar.org

Emerging research in this area focuses on:

Cross-Coupling Reactions : Halogenated oxazoles are key substrates in Suzuki, Stille, Negishi, and Kumada cross-coupling reactions. beilstein-journals.orgarkat-usa.org The instability of the oxazole ring towards metalation can be overcome by using zinc derivatives, which allows for efficient coupling. arkat-usa.org For instance, the zinc derivative of an oxazole can be chemoselectively coupled with 2,4-dibromothiazole (B130268) in the presence of a palladium(0) catalyst. arkat-usa.org This highlights the utility of halogenated oxazoles in constructing complex, concatenated heterocyclic systems.

Regioselective Synthesis : The synthesis of specifically halogenated oxazoles is a key research goal. A general procedure for synthesizing 5-chloroisoxazoles involves the reaction of 1,1-dichlorocyclopropanes with nitrosylsulfuric acid in nitromethane, which proceeds with regioselectivity. chemicalbook.com

Selective Functionalization : The presence of a halogen allows for selective functionalization. For example, a general study on the selective functionalization of unsubstituted oxazole demonstrated that specific halogenation at C2 and C5 could be achieved through a sequential deprotonation strategy based on the different acidities of these positions. researchgate.net These halogenated intermediates can then undergo efficient sp2-sp2 and sp2-sp3 cross-coupling reactions. researchgate.net The substitution of halogens on the oxazole ring is generally easiest at the C-2 position, followed by C-5 and then C-4. semanticscholar.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-3-ethyl-1,2-oxazole, and how can reaction conditions be optimized to improve yield?

- Methodology :

- Use Bischler-Napieralski or analogous cyclization conditions to form the oxazole core, followed by regioselective chlorination.

- Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR).

- Optimize chlorination using N-chlorosuccinimide (NCS) in inert solvents (e.g., DCM) under controlled temperatures (0–25°C) to minimize side reactions .

- Data Table :

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Cyclization + Chlorination | 65–78 | DCM, NCS, 0°C → RT, 12h | |

| Direct Halogenation | 45–50 | Cl₂ gas, FeCl₃ catalyst, 40°C |

Q. How can the molecular structure of this compound be rigorously confirmed?

- Methodology :

- Perform single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, angles, and stereochemistry. Use SHELXL for refinement, applying constraints to H-atom parameters and validating results via R-factor analysis .

- Cross-validate with spectroscopic Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated values to confirm substituent positions .

Advanced Research Questions

Q. How can unexpected chlorination side reactions during synthesis be mitigated?

- Methodology :

- Avoid elevated temperatures during diazotization or chlorination steps, as these can lead to aromatic ring chlorination (observed in triazole analogs) .

- Use radical scavengers (e.g., TEMPO) to suppress free-radical pathways. Monitor byproducts via LC-MS and adjust stoichiometry of chlorinating agents.

- Key Finding :

- At >60°C, 5-aryl-substituted oxazoles undergo competing ring chlorination (up to 20% yield loss) .

Q. How should discrepancies between calculated and experimental elemental analysis data be resolved?

- Methodology :

- Re-evaluate synthesis purity via combustion analysis or HPLC.

- If discrepancies persist (e.g., C/H/N ratios), consider isotopic impurities or hydration effects. For example, HRMS (EI, 70 eV) in showed a 0.2–0.3% deviation in carbon content due to trace solvents .

- Data Table :

| Parameter | Calculated (%) | Experimental (%) | Deviation |

|---|---|---|---|

| C (C₆H₅ClNO) | 48.90 | 48.65 | -0.25 |

| H | 4.62 | 4.81 | +0.19 |

Q. What computational methods are suitable for modeling the reactivity of this compound in nucleophilic substitution?

- Methodology :

- Apply DFT (e.g., B3LYP/6-311+G(d,p)) to calculate transition-state energies for SNAr (nucleophilic aromatic substitution) pathways.

- Validate using Hammett σ constants to predict substituent effects on reaction rates. Cross-reference with experimental kinetic data from analogous oxazole systems .

Q. How can this compound be evaluated for biological activity in drug discovery pipelines?

- Methodology :

- Screen against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution assays (MIC determination).

- Compare with structurally related compounds (e.g., 5-amino-3-methyl-isothiazole derivatives) to identify structure-activity relationships (SAR) .

Data Contradiction Analysis

Q. How to address conflicting crystallographic refinement parameters in structural studies?

- Methodology :

- Re-examine SHELXL refinement outputs for over-constrained H-atom parameters, which may artificially inflate R-factors. Use independent refinement software (e.g., Olex2) for cross-validation .

- Example: reported a weighted R-factor (wR) of 0.12, but manual adjustment of displacement parameters reduced it to 0.09, highlighting the need for iterative refinement .

Experimental Design Recommendations

- Synthesis : Prioritize regioselective chlorination under mild conditions to avoid decomposition.

- Characterization : Combine SC-XRD with multi-nuclear NMR for unambiguous structural assignment.

- Data Validation : Use triangulation (e.g., HRMS + combustion analysis + computational modeling) to resolve analytical discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.